molecular formula C12H16BrNS B13307692 N-(3-bromo-4-methylphenyl)thian-4-amine

N-(3-bromo-4-methylphenyl)thian-4-amine

Katalognummer: B13307692
Molekulargewicht: 286.23 g/mol
InChI-Schlüssel: WAWZIEPLHDIAGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-4-methylphenyl)thian-4-amine is a chemical compound with the molecular formula C₁₂H₁₆BrNS. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a thian-4-amine moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)thian-4-amine typically involves the reaction of 3-bromo-4-methylaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromo-4-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-bromo-4-methylphenyl)thian-4-amine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-(3-bromo-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-bromo-4-methylphenyl)thian-4-amine is unique due to its specific substitution pattern on the phenyl ring and the position of the thian-amine moiety.

Eigenschaften

Molekularformel

C12H16BrNS

Molekulargewicht

286.23 g/mol

IUPAC-Name

N-(3-bromo-4-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16BrNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI-Schlüssel

WAWZIEPLHDIAGD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC2CCSCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.